2-bromo-N-(3-carbamoylphenyl)benzamide
Description
2-Bromo-N-(3-carbamoylphenyl)benzamide is a brominated benzamide derivative characterized by a benzamide backbone substituted with a bromine atom at the ortho position (C2) and a 3-carbamoylphenyl group attached to the amide nitrogen. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and catalysis. Its synthesis typically involves coupling 2-bromobenzoyl chloride with 3-aminobenzamide under basic conditions, though specific protocols may vary depending on the desired purity and scale .
Properties
Molecular Formula |
C14H11BrN2O2 |
|---|---|
Molecular Weight |
319.15 g/mol |
IUPAC Name |
2-bromo-N-(3-carbamoylphenyl)benzamide |
InChI |
InChI=1S/C14H11BrN2O2/c15-12-7-2-1-6-11(12)14(19)17-10-5-3-4-9(8-10)13(16)18/h1-8H,(H2,16,18)(H,17,19) |
InChI Key |
KYLFWCNPWWUJIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The physicochemical and reactive properties of brominated benzamides are highly dependent on the substituents attached to the aromatic rings and the amide nitrogen. Below is a comparative analysis with key analogs:
Crystallographic and Structural Insights
- Crystal Packing : The title compound’s carbamoyl group may influence crystal packing differently compared to methoxy-substituted analogs (e.g., 4MNB), where methoxy groups induce distinct torsional angles and intermolecular interactions .
- Thermodynamic Stability : DFT analyses of 2-bromo and 2-chloro benzamides reveal that bromo derivatives exhibit greater stabilization via electrostatic contributions, suggesting higher thermal stability for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
